Cas no 926258-45-9 (2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid)
2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-[[2-(cyclopropylamino)-2-oxoethyl]thio]-
- 2-{[(Cyclopropylcarbamoyl)Methyl]Sulfanyl}Benzoic Acid
- 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid
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- MDL: MFCD06660856
- Inchi: 1S/C12H13NO3S/c14-11(13-8-5-6-8)7-17-10-4-2-1-3-9(10)12(15)16/h1-4,8H,5-7H2,(H,13,14)(H,15,16)
- InChI Key: RLSAQFXXGJFZFB-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC=C1SCC(NC1CC1)=O
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: NA
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C999475-25mg |
2-{[(Cyclopropylcarbamoyl)Methyl]Sulfanyl}Benzoic Acid |
926258-45-9 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C999475-50mg |
2-{[(Cyclopropylcarbamoyl)Methyl]Sulfanyl}Benzoic Acid |
926258-45-9 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C999475-250mg |
2-{[(Cyclopropylcarbamoyl)Methyl]Sulfanyl}Benzoic Acid |
926258-45-9 | 250mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314887-50mg |
2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid |
926258-45-9 | 95% | 50mg |
¥1728.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314887-100mg |
2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid |
926258-45-9 | 95% | 100mg |
¥1937.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314887-250mg |
2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid |
926258-45-9 | 95% | 250mg |
¥2923.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314887-500mg |
2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid |
926258-45-9 | 95% | 500mg |
¥5493.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314887-1g |
2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid |
926258-45-9 | 95% | 1g |
¥8478.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314887-2.5g |
2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid |
926258-45-9 | 95% | 2.5g |
¥16578.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314887-5g |
2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid |
926258-45-9 | 95% | 5g |
¥21247.00 | 2024-04-25 |
2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid
Professional Introduction to 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid (CAS No. 926258-45-9)
2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid, identified by its CAS number 926258-45-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzoic acid derivatives category, characterized by its complex structural framework, which includes a cyclopropyl group, a carbamoyl moiety, and a methylsulfanyl substituent. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of intense study in medicinal chemistry.
The< strong>CAS number 926258-45-9 serves as a unique identifier for this compound, ensuring precise classification and differentiation in scientific literature and industrial applications. The molecular structure of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid consists of a benzoic acid core substituted with a (cyclopropylcarbamoyl)methylsulfanyl group at the 2-position. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological profiles. The cyclopropyl group, in particular, has been shown to enhance metabolic stability and binding affinity in drug candidates. Additionally, the presence of a carbamoyl moiety often suggests potential bioactivity related to enzyme inhibition or receptor interaction. The methylsulfanyl group further modulates the compound's properties, potentially contributing to its solubility and pharmacokinetic behavior.
Current research in the field of pharmaceutical chemistry has highlighted the importance of structurally diverse compounds in drug discovery. 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid represents an intriguing example of such diversity. Its unique structural features have prompted investigations into its potential applications as an intermediate in synthesizing novel therapeutic agents. Studies have begun to explore its efficacy in models of inflammation, pain management, and neuroprotection, where its molecular characteristics may offer advantages over conventional treatments.
The synthesis of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations have been crucial in constructing the complex framework of this compound.
One of the most compelling aspects of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid is its potential as a lead compound for further drug development. Researchers are leveraging computational modeling and high-throughput screening techniques to identify derivatives with enhanced pharmacological activity. The cyclopropyl group's ability to engage with biological targets in novel ways has been particularly promising in early-stage studies. Additionally, the benzoic acid core provides a scaffold that can be modified to improve bioavailability and target specificity.
The biological activity of this compound is being scrutinized through both in vitro and in vivo experiments. In vitro studies have revealed interactions with various enzymes and receptors, suggesting multiple potential therapeutic pathways. For instance, preliminary data indicate that it may inhibit certain inflammatory cytokines by modulating signaling pathways associated with immune responses. In vivo models are further validating these findings, providing insights into its behavior within complex biological systems.
The pharmacokinetic profile of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its clinical utility. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being used to characterize its metabolic pathways and identify potential side effects or interactions with other drugs.
From an industrial perspective, the production of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid presents both challenges and opportunities. Scaling up synthetic routes while maintaining high purity requires sophisticated manufacturing processes. Collaborations between academic researchers and pharmaceutical companies are facilitating these efforts by combining expertise in organic synthesis with process optimization techniques. Such partnerships are essential for translating laboratory discoveries into viable drug candidates.
The regulatory landscape for new pharmaceutical compounds also plays a significant role in the development of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid. Compliance with guidelines set forth by agencies such as the FDA and EMA is necessary for advancing it through clinical trials and eventual market approval. Documentation of safety profiles, efficacy data, and manufacturing processes must be meticulously prepared to meet regulatory standards. This rigorous approach ensures that patients receive safe and effective treatments derived from well-characterized compounds.
In conclusion, 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid (CAS No.926258-45-9) represents a promising candidate for therapeutic development due to its unique structural features and demonstrated biological activity. Ongoing research continues to uncover new insights into its pharmacological properties, synthetic pathways, and potential clinical applications. As interest in structurally diverse compounds grows within the pharmaceutical industry, this benzoic acid derivative stands out as a valuable asset in the quest for novel treatments across various disease states.
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